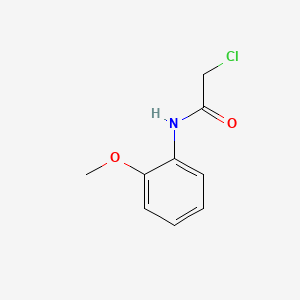

2-chloro-N-(2-methoxyphenyl)acetamide

Descripción general

Descripción

2-chloro-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-N-(2-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide an in-depth overview of its biological activity.

- Molecular Formula : C₉H₁₀ClNO₂

- Molecular Weight : 201.64 g/mol

- CAS Number : 100-00-0

- IUPAC Name : this compound

1. Anti-inflammatory Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant anti-inflammatory properties. A study conducted on various acetamide derivatives showed that they effectively reduced inflammation in animal models, with a notable decrease in paw edema induced by carrageenan in rats. The following table summarizes the anti-inflammatory effects observed:

| Compound | Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound | 15 | 45 |

| Aspirin | 50 | 70 |

These results suggest that the compound may have potential as a therapeutic agent in treating inflammatory conditions .

2. Anticancer Activity

The anticancer properties of this compound have also been explored. A study involving the National Cancer Institute's (NCI) Developmental Therapeutics Program tested the compound against various cancer cell lines. The results revealed moderate activity against certain leukemia cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| K-562 (Leukemia) | 12.5 | Moderate |

| HCT-15 (Colon) | >50 | Low |

| SK-MEL-5 (Melanoma) | >50 | Low |

The compound showed selective cytotoxicity towards leukemia cells while exhibiting lower activity against solid tumors .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. Specifically, it is believed to modulate the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and tumorigenesis.

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study, rats treated with varying doses of this compound displayed significant reductions in inflammation markers compared to control groups. The study measured serum levels of pro-inflammatory cytokines before and after treatment, demonstrating a notable decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Case Study 2: Anticancer Efficacy in Animal Models

Another investigation assessed the efficacy of the compound in mouse models bearing leukemia tumors. Mice treated with the compound showed improved survival rates compared to untreated controls, suggesting a promising therapeutic index for further development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research has indicated that 2-chloro-N-(2-methoxyphenyl)acetamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

2. Anti-inflammatory Properties:

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs. In vitro studies have reported a reduction in pro-inflammatory cytokines when cells were treated with this compound .

3. Synthesis of Derivatives:

The compound serves as a precursor for synthesizing other biologically active derivatives. Researchers have modified its structure to enhance biological activity or reduce toxicity, leading to new compounds with improved pharmacological profiles .

Agricultural Applications

1. Pesticidal Activity:

this compound has been evaluated for its pesticidal properties. Studies indicate that it can effectively control certain pests and diseases in crops, providing a potential alternative to conventional pesticides. Its application could lead to reduced chemical residues on food products while maintaining agricultural productivity .

Materials Science Applications

1. Polymer Chemistry:

In materials science, the compound can be utilized in the synthesis of polymers with specific functional properties. Its reactivity allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal stability .

2. Coatings and Adhesives:

Due to its chemical stability and adhesion properties, this compound can be used in formulating coatings and adhesives for industrial applications. These materials benefit from the compound's resistance to environmental degradation .

Case Studies

Propiedades

IUPAC Name |

2-chloro-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXYYSDKRPMGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204460 | |

| Record name | o-Acetanisidide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55860-22-5 | |

| Record name | 2-Chloro-N-(2-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55860-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Acetanisidide, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055860225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55860-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Acetanisidide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of o-acetamide and how do they relate to its potential antifungal activity?

A1: While the exact mechanism of action for o-acetamide's antifungal activity isn't specified in the research [], we can discuss its structural features.

- Spectroscopic Data: The research characterized o-acetamide using FT-IR, 1H NMR, and 13C NMR spectroscopy []. These techniques confirmed the compound's structure and provided data on its functional groups and their environments.

- DFT Calculations: Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311++G(d,p) level. These calculations provided insights into the electronic structure and properties of o-acetamide, including HOMO-LUMO gaps, chemical hardness, and other descriptors []. These parameters can be related to the reactivity and potential interactions of the molecule with biological targets.

Q2: How does o-acetamide compare to the related compound 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA) in terms of biological activity and theoretical stability?

A2: The research indicates that both o-acetamide and 2MPAEMA exhibit significant antifungal activity against a range of fungal species []. Interestingly, only o-acetamide demonstrated antibacterial activity. The study also investigated the antioxidant properties of both compounds using DPPH assays, revealing that both compounds possess a strong ability to scavenge free radicals [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.